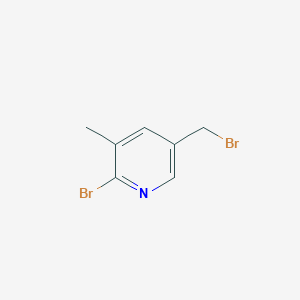

2-Bromo-5-(bromomethyl)-3-methylpyridine

Description

Contextualization of Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental structural motif in the vast domain of heterocyclic chemistry. nih.gov Its derivatives are ubiquitous in nature, forming the core of essential biomolecules such as vitamins (niacin and pyridoxine) and coenzymes. sigmaaldrich.com The pyridine ring is a key component in a multitude of pharmaceutical agents and agrochemicals, owing to its ability to engage in various biological interactions and its favorable physicochemical properties that can improve the water solubility of potential drug molecules. sigmaaldrich.comresearchgate.netnih.gov

The unique electronic nature of the pyridine ring, characterized by an electron-deficient π-system due to the electronegative nitrogen atom, governs its reactivity. sigmaaldrich.com This property makes pyridine derivatives not only biologically active but also versatile platforms in organic synthesis, serving as ligands, catalysts, and crucial starting materials. sigmaaldrich.com The ability to functionalize the pyridine ring at its various positions allows chemists to fine-tune the steric and electronic properties of molecules, making this scaffold a privileged structure in drug discovery and development. sigmaaldrich.comgoogle.com

Strategic Importance of Halogenated Pyridines as Versatile Synthetic Intermediates

The strategic introduction of halogen atoms—such as chlorine, bromine, and iodine—onto the pyridine scaffold dramatically expands its synthetic utility. Halogenated pyridines are highly valued as versatile intermediates because the carbon-halogen bond serves as a reactive handle for a wide array of chemical transformations. mdpi.comgoogle.com These compounds are crucial building blocks for creating more complex molecules through various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental tools in modern organic synthesis. sigmaaldrich.com

Regioselective halogenation of the pyridine ring is a vital process for diversifying chemical structures, enabling chemists to systematically modify compounds in structure-activity relationship (SAR) studies during drug development. mdpi.comgoogle.com The presence of a halogen can also directly contribute to a molecule's biological activity by participating in halogen bonding, a type of non-covalent interaction that can influence ligand-protein binding. nih.gov Consequently, methods to selectively install halogens at specific positions on the pyridine ring are of paramount importance, addressing the ongoing need for novel and efficient synthetic pathways to access valuable pharmaceutical and agrochemical candidates. mdpi.comgoogle.com

Positioning of 2-Bromo-5-(bromomethyl)-3-methylpyridine within the Pyridine Family of Research Interest

This compound is a specialized member of the halogenated pyridine family that incorporates two distinct types of carbon-bromine bonds, making it a bifunctional electrophile of significant interest to synthetic chemists. Its structure features:

A bromine atom at the 2-position of the pyridine ring (an aryl bromide).

A bromomethyl group at the 5-position (a benzylic-type bromide).

This dual functionality positions the compound as a highly versatile building block. The aryl bromide at the C2 position is susceptible to a range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon, nitrogen, and other heteroatom substituents. Simultaneously, the bromomethyl group is a reactive benzylic halide, readily participating in nucleophilic substitution (S_N2) reactions. This allows for the attachment of a wide variety of moieties, such as amines, alcohols, thiols, and carbon nucleophiles.

The presence of two different reactive sites allows for selective and sequential functionalization, providing a strategic pathway to complex, highly substituted pyridine derivatives. While extensive research literature specifically detailing the applications of this compound is not widely available, its structural features suggest its potential utility as an intermediate in the synthesis of novel compounds for medicinal chemistry and materials science. Its value lies in its capacity to act as a molecular scaffold, enabling the precise and differential installation of various functional groups.

Physicochemical Data of Related Compounds

To provide context for the properties of this compound, the following tables detail the physicochemical characteristics of structurally related compounds.

| Property | Value | Source |

|---|---|---|

| CAS Number | 3430-17-9 | nih.gov |

| Molecular Formula | C6H6BrN | nih.gov |

| Molecular Weight | 172.02 g/mol | nih.gov |

| Boiling Point | 218-219 °C | |

| Density | 1.544 g/mL at 25 °C |

| Property | Value | Source |

|---|---|---|

| CAS Number | 3510-66-5 | researchgate.net |

| Molecular Formula | C6H6BrN | researchgate.net |

| Molecular Weight | 172.02 g/mol | researchgate.net |

| Melting Point | 41-43 °C | researchgate.net |

| Boiling Point | 95-96 °C / 12.5 mmHg | researchgate.net |

| Property | Value | Source |

|---|---|---|

| CAS Number | 94446-97-6 | |

| Molecular Formula | C6H5Br2N | |

| Molecular Weight | 250.92 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(bromomethyl)-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-5-2-6(3-8)4-10-7(5)9/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJCTOIWAUZOJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Bromomethyl 3 Methylpyridine

Retrosynthetic Analysis and Mechanistic Considerations

Retrosynthetically, the target molecule, 2-Bromo-5-(bromomethyl)-3-methylpyridine, can be disconnected at the C-Br bond of the bromomethyl group. This leads back to the precursor, 2-bromo-3,5-dimethylpyridine (B180953) (also known as 2-bromo-3,5-lutidine). This precursor contains two methyl groups at the 3- and 5-positions of the pyridine (B92270) ring. The core synthetic challenge lies in the selective bromination of the 5-methyl group over the 3-methyl group.

The key transformation is a benzylic bromination, which typically proceeds via a free-radical mechanism. This reaction, often referred to as the Wohl-Ziegler bromination, utilizes N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator. The mechanism involves the homolytic cleavage of the initiator to generate radicals, which then abstract a hydrogen atom from a methyl group on the pyridine ring. This creates a resonance-stabilized benzylic radical. This radical then reacts with a bromine source to form the desired bromomethyl product. chem-station.commychemblog.com The selectivity of this reaction is governed by the relative stability of the potential radical intermediates. The nitrogen atom in the pyridine ring is deactivating through an inductive effect, which influences the regioselectivity of the bromination. daneshyari.com

Precursor Synthesis and Strategic Functionalization

The synthesis of this compound is a multi-step process that begins with the preparation of the necessary pyridine precursor, followed by a selective bromination step.

Synthesis of 2-Bromo-3-methylpyridine (B184072) Scaffolds

The precursor, 2-bromo-3,5-dimethylpyridine, is a crucial starting material. nbinno.com While commercially available, its synthesis is an important consideration. One common approach to synthesizing substituted bromopyridines involves the Sandmeyer reaction, starting from an aminopyridine. For instance, 2-amino-3-methyl-5-bromopyridine can be converted to 2,5-dibromo-3-methylpyridine. google.com Another route to brominated pyridines can start from chloropyridine derivatives, which are then transformed through a series of reactions including condensation and decarboxylation. google.com The synthesis of 2-bromo-3,5-dimethylpyridine itself is a key step in providing the foundational scaffold for subsequent functionalization. nbinno.com

Selective Bromination of the 5-Methyl Group (e.g., via N-Bromosuccinimide)

The critical step in the synthesis is the selective monobromination of the 5-methyl group of 2-bromo-3,5-dimethylpyridine. This is typically achieved using N-Bromosuccinimide (NBS) in a nonpolar solvent like carbon tetrachloride (CCl4), often with a radical initiator. mychemblog.comthermofisher.com This method is known as the Wohl-Ziegler reaction, which is effective for allylic and benzylic brominations. thermofisher.comwikipedia.org

Table 1: Typical Reagents and Solvents for Wohl-Ziegler Bromination

| Role | Examples | Purpose |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of bromine to favor radical substitution over electrophilic addition. youtube.commasterorganicchemistry.com |

| Substrate | 2-bromo-3,5-dimethylpyridine | The starting material containing the target methyl group. |

| Solvent | Carbon tetrachloride (CCl4) | A nonpolar solvent that is inert under radical conditions; however, due to toxicity, alternatives are sought. wikipedia.org |

| Initiator | Azobisisobutyronitrile (AIBN), Benzoyl peroxide (BPO) | Generates free radicals upon heating or UV irradiation to initiate the chain reaction. mychemblog.com |

Optimization of the reaction conditions is crucial for achieving high yields and selectivity. The choice of radical initiator plays a significant role. Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are common thermal initiators that decompose upon heating to generate the necessary radicals to start the chain reaction. mychemblog.com Photoinitiation, using a light source such as a 250W bulb, can also be employed to facilitate the homolytic cleavage of the initiator or bromine molecules. researchgate.net The reaction is typically run at the reflux temperature of the solvent, such as carbon tetrachloride, to ensure a steady rate of radical formation. wikipedia.org The concentration of NBS is kept stoichiometric to the substrate to favor monobromination.

The primary challenge in this synthesis is controlling the regioselectivity—the preferential bromination of the 5-methyl group over the 3-methyl group. The nitrogen atom in the pyridine ring has an electron-withdrawing inductive effect, which deactivates the ring and influences the stability of the benzylic radicals. Studies on unsymmetrical dimethylpyridines have shown that bromination tends to occur on the methyl group that is furthest from the nitrogen atom. daneshyari.com This electronic effect favors the formation of the radical at the 5-position, leading to the desired product.

A significant side-product in this reaction is the dibrominated species, where both methyl groups are brominated. Another potential side-product is 2-bromo-5-(dibromomethyl)-3-methylpyridine. Controlling the stoichiometry of NBS is a key factor in minimizing the formation of these over-brominated products. Using a 1:1 molar ratio of 2-bromo-3,5-dimethylpyridine to NBS helps to ensure that monobromination is the predominant outcome. However, even under these conditions, mixtures of mono- and di-brominated products can be formed, necessitating purification steps to isolate the desired compound.

Table 2: Factors Influencing Regioselectivity and Side-Product Formation

| Factor | Effect on Reaction | Optimization Strategy |

| Stoichiometry of NBS | Excess NBS can lead to dibromination and other side-products. | Use a 1:1 molar ratio of substrate to NBS for monobromination. |

| Reaction Time | Prolonged reaction times can increase the formation of side-products. | Monitor the reaction progress (e.g., by observing the consumption of dense NBS and formation of less dense succinimide). wikipedia.org |

| Temperature | Must be sufficient to activate the initiator but controlled to prevent unwanted side reactions. | Refluxing in a suitable solvent like CCl4 is common. wikipedia.org |

| Initiator Concentration | A catalytic amount is sufficient to start the radical chain reaction. | Typically, a small molar percentage relative to the substrate is used. |

Exploration of Alternative Synthetic Routes

While the Wohl-Ziegler bromination of 2-bromo-3,5-dimethylpyridine is the most direct and commonly employed method, other synthetic strategies could be envisioned. One hypothetical alternative could involve building the pyridine ring with the desired functionalities already in place. This might involve a multi-step cycloaddition or condensation reaction from acyclic precursors. However, such routes are often more complex and less efficient than the functionalization of a pre-existing pyridine ring.

Another area of exploration is the use of different brominating agents or catalytic systems. For example, Lewis acid-catalyzed benzylic bromination has been reported using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which can proceed under milder conditions. nih.gov While not specifically documented for 2-bromo-3,5-dimethylpyridine, such methods could potentially offer alternatives to the classic radical-initiated approach, possibly providing different selectivity profiles or operational advantages.

Development of Chemo- and Regioselective Bromination Approaches

The synthesis of this compound presents a significant challenge in controlling the position of bromination. The pyridine ring is electron-deficient, making electrophilic substitution difficult, while the methyl group is susceptible to radical bromination. researchgate.netdaneshyari.com Achieving the desired disubstituted product requires careful selection of reagents and reaction conditions to control both chemo- and regioselectivity.

One primary approach involves a two-step sequence: first, the regioselective bromination of the pyridine ring, followed by the bromination of the methyl group. The initial bromination of the 3-methylpyridine ring is directed by the existing substituents. However, direct bromination of 3-methylpyridine can be unselective and may lead to a mixture of products or even reaction at the methyl group under certain radical conditions. daneshyari.com

A more controlled method for introducing bromine at the 2-position of a pyridine ring is through the use of pyridine N-oxides. researchgate.net Oxidation of the pyridine nitrogen to an N-oxide activates the ring, particularly at the 2- and 4-positions, towards electrophilic substitution. researchgate.netyoutube.com After the bromination step, the N-oxide can be deoxygenated to yield the desired 2-bromopyridine (B144113) derivative. Various brominating agents can be employed in this context, including phosphorus oxybromide (POBr3) or a combination of an activator like p-toluenesulfonic anhydride and a bromide source such as tetrabutylammonium bromide, which allows for milder reaction conditions.

Once 2-bromo-5-methylpyridine is obtained, the subsequent step is the benzylic bromination of the 5-methyl group. This is typically achieved through a free-radical pathway. sci-hub.se N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, often used in conjunction with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. sci-hub.seprepchem.commasterorganicchemistry.com The selectivity of this reaction is crucial, as over-bromination can lead to the formation of dibromomethyl and tribromomethyl byproducts, which complicates purification and reduces the yield of the desired monobrominated product. sci-hub.sescientificupdate.com The choice of solvent significantly influences the selectivity of benzylic bromination with NBS; for instance, using benzene or dichloromethane can minimize the formation of dibrominated byproducts compared to carbon tetrachloride. sci-hub.se

Table 1: Comparison of Bromination Reagents for Pyridine Ring and Benzylic Position

| Target Position | Reagent | Conditions | Selectivity |

| Pyridine Ring (C2) | POBr3 on N-oxide | Heating | Good for activated rings |

| Pyridine Ring (C2) | Ts2O, Bu4NBr on N-oxide | Mild | High regioselectivity |

| Benzylic Methyl | N-Bromosuccinimide (NBS), AIBN | Reflux in CCl4, Benzene, or CH2Cl2 | Prone to over-bromination, solvent dependent selectivity sci-hub.seprepchem.com |

| Benzylic Methyl | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), ZrCl4 | Catalytic | Prevents competing aromatic ring bromination scientificupdate.com |

Evaluation of Protecting Group Strategies in Synthesis

In multistep organic syntheses, protecting groups are often employed to temporarily mask a reactive functional group to prevent it from undergoing unwanted reactions during subsequent chemical transformations. wikipedia.org In the synthesis of this compound, protecting groups can be strategically used to enhance selectivity and yield.

One key application of protecting group strategy is in the initial bromination of the pyridine ring. If direct bromination of 3-methylpyridine is pursued, the nitrogen atom can be protected to modulate the reactivity and directing effects of the ring. For instance, the formation of a pyridine N-oxide can be considered a protecting group strategy. researchgate.netyoutube.com The N-oxide group activates the ring for electrophilic substitution at the 2- and 4-positions and can be removed later by reduction. youtube.com

Another potential use of protecting groups is to prevent side reactions during the benzylic bromination. If other functional groups sensitive to radical conditions were present on the molecule, they would need to be protected. However, for the specific synthesis of this compound from 2-bromo-5-methylpyridine, the primary challenge is not the presence of other reactive functional groups but rather controlling the regioselectivity and extent of bromination.

In more complex synthetic routes that might start from a different precursor, protecting groups could be more critical. For instance, if the synthesis started from a pyridine derivative with both a methyl and another functional group like a hydroxyl or amino group, the latter would likely require protection before the bromination steps. For example, an amino group could be protected as an acetamide to control its directing effect during electrophilic bromination of the ring. mdpi.com

Table 2: Potential Protecting Groups in Pyridine Synthesis

| Functional Group to Protect | Protecting Group | Introduction Conditions | Removal Conditions |

| Pyridine Nitrogen | N-Oxide | Oxidation (e.g., m-CPBA) | Reduction (e.g., PCl3) youtube.com |

| Amino Group | Acetyl (Ac) | Acetic anhydride mdpi.com | Acid or base hydrolysis |

| Hydroxyl Group | tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) |

Considerations for Industrial Scale-Up and Process Optimization

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces several critical considerations. The primary goals of process optimization are to maximize yield, minimize cost, ensure safety, and reduce environmental impact.

For the benzylic bromination step, which often uses NBS, the choice of solvent is a major factor in industrial production. Due to its toxicity and environmental concerns, carbon tetrachloride has been largely phased out. masterorganicchemistry.com Alternative solvents like 1,2-dichloroethane (B1671644) or benzotrifluoride are considered. ambeed.com The reaction conditions, such as temperature and reaction time, must be tightly controlled to minimize the formation of the dibrominated impurity, which can be difficult to separate on a large scale. sci-hub.sescientificupdate.com One patented industrial method involves reacting 2-bromo-5-methylpyridine with N-bromosuccinimide and a catalytic amount of 2,2'-azobis(isobutyronitrile) in 1,2-dichloroethane at elevated temperatures for a short duration to optimize the yield of the desired monobrominated product. ambeed.com

The purification of the final product is another significant challenge. Crude 2-bromo-5-(bromomethyl)-pyridine often contains unreacted starting material and over-brominated byproducts. prepchem.com While laboratory-scale purification might rely on column chromatography, this is often not feasible for large quantities. Industrial processes would favor crystallization, distillation, or extraction-based methods. The development of a robust crystallization procedure is often a key aspect of process optimization to achieve high purity of the final product.

Safety is paramount in industrial chemical synthesis. The use of bromine and brominating agents like NBS requires careful handling due to their corrosive and toxic nature. The radical-initiated benzylic bromination can be an exothermic reaction, necessitating effective temperature control to prevent runaway reactions. Process safety studies are conducted to identify potential hazards and implement appropriate control measures.

Table 3: Key Parameters for Industrial Process Optimization

| Parameter | Laboratory Scale | Industrial Scale | Considerations |

| Solvent | Carbon Tetrachloride, Chloroform | 1,2-Dichloroethane, Benzotrifluoride | Toxicity, environmental impact, cost, and recovery ambeed.com |

| Purification | Column Chromatography | Crystallization, Distillation | Scalability, efficiency, cost |

| Reaction Control | Manual addition, small scale | Automated dosing, advanced cooling systems | Safety, consistency, impurity profile control |

| Starting Materials | High purity reagents | Cost-effective, readily available materials | Overall process economics google.compatsnap.com |

| Waste Management | Chemical waste disposal | Solvent recycling, waste treatment | Environmental regulations, cost reduction |

Chemical Reactivity and Advanced Derivatization Strategies

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental in modifying the structure of 2-Bromo-5-(bromomethyl)-3-methylpyridine. The two bromine atoms exhibit pronounced differences in their susceptibility to nucleophilic attack, which can be exploited for precise chemical synthesis.

The bromine atom at the C2 position of the pyridine (B92270) ring is attached to an sp²-hybridized carbon. This bond is generally less reactive towards classical nucleophilic substitution (like S_N1 or S_N2 reactions) compared to alkyl halides. However, the pyridine ring's electron-deficient nature, caused by the electronegative nitrogen atom, makes the C2 position susceptible to nucleophilic aromatic substitution (S_NAr). The reactivity in S_NAr is enhanced by the presence of electron-withdrawing groups on the ring. For 2-bromo-pyridines, reactions with strong nucleophiles such as amines, thiols, or alkoxides can lead to the displacement of the bromide, although this often requires elevated temperatures. The electron-deficient character of the pyridine ring renders it reactive in such substitutions.

In stark contrast to the C2-bromo group, the C5-bromomethyl group (-CH₂Br) is highly reactive towards nucleophilic substitution. This functionality is analogous to a benzylic halide, where the bromine is attached to an sp³-hybridized carbon adjacent to an aromatic system. This structural feature allows for the stabilization of a carbocation intermediate (in an S_N1 mechanism) or the transition state (in an S_N2 mechanism). Consequently, the C5-bromomethyl group reacts readily with a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions, typically under mild conditions such as room temperature. The high reactivity of similar bromomethyl groups on other heterocyclic systems has been well-documented. mdpi.comsigmaaldrich.com

The significant difference in reactivity between the C2-bromo and C5-bromomethyl groups is a key feature for synthetic chemists. It allows for the selective, sequential functionalization of the molecule. Nucleophilic substitution can be directed almost exclusively to the C5-bromomethyl position under mild conditions, leaving the C2-bromo position untouched. This initial substitution product, now functionalized at the C5-methyl position, can then be subjected to a second, different type of reaction, such as a transition-metal-catalyzed cross-coupling, to modify the C2 position. This orthogonal reactivity enables the synthesis of highly complex pyridine derivatives from a single starting material. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, primarily targeting the C2-bromo position of the pyridine ring.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C(sp²)-C(sp²) bonds. nih.gov In the case of this compound, the C2-bromo position readily participates in palladium-catalyzed coupling with various aryl- and heteroarylboronic acids or esters. mdpi.combeilstein-journals.org This reaction is highly regioselective for the C-Br bond on the aromatic ring, with the C5-bromomethyl group remaining intact under typical Suzuki conditions. nih.gov The reaction's tolerance to a wide range of functional groups makes it a preferred method for introducing diverse aryl substituents at the C2 position. nih.govmdpi.com

Below is a table showing representative Suzuki-Miyaura cross-coupling reactions on a structurally similar substrate, 2-bromo-5-(bromomethyl)thiophene (B1590285), which illustrates the regioselectivity and scope of this transformation. nih.gov

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |

| 1 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 76 |

| 2 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 65 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 71 |

| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 61 |

| 5 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 55 |

Data adapted from studies on 2-bromo-5-(bromomethyl)thiophene to illustrate typical reaction outcomes. nih.gov

The Negishi cross-coupling provides another powerful method for functionalizing the C2 position. This reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are known for their high functional group tolerance and reactivity. nih.gov The C2-bromo group of this compound can be coupled with a variety of alkyl-, vinyl-, and arylzinc reagents. organic-chemistry.org This method is particularly valuable for introducing sp³-hybridized carbon fragments, which can be challenging to achieve with other cross-coupling methods. nih.gov Similar to the Suzuki reaction, the Negishi coupling is highly selective for the C(sp²)-Br bond, preserving the C5-bromomethyl group for subsequent transformations.

The following table presents typical pairings in Negishi cross-coupling reactions, demonstrating the versatility of this method for aryl halides. organic-chemistry.org

| Entry | Organohalide | Organozinc Reagent | Catalyst | Solvent | Yield (%) |

| 1 | 4-Bromoanisole | (4-Fluorophenyl)zinc chloride | Pd-NHC complex | Dioxane | >99 |

| 2 | 4-Bromobenzonitrile | n-Butylzinc bromide | Pd-NHC complex | Dioxane | 97 |

| 3 | 2-Bromopyridine (B144113) | Phenylzinc chloride | Pd-NHC complex | Dioxane | 96 |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Ethylzinc bromide | Pd-NHC complex | Dioxane | >99 |

| 5 | 3-Bromotoluene | (4-Methylphenyl)zinc chloride | Pd-NHC complex | Dioxane | >99 |

Data represents generalized Negishi couplings to illustrate the reaction's scope. organic-chemistry.org

Sonogashira Cross-Coupling with Terminal Alkynes

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes, employing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org This reaction is highly applicable to this compound, where the bromine atom at the C2 position of the pyridine ring can be selectively coupled with a variety of terminal alkynes. The reaction is typically carried out under mild conditions, making it tolerant of various functional groups. organic-chemistry.orglibretexts.org

The general Sonogashira coupling reaction proceeds via a catalytic cycle involving the oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the alkynylated pyridine and regenerate the Pd(0) catalyst. organic-chemistry.org For substrates like this compound, the choice of catalyst, ligand, base, and solvent is crucial to achieve high yields and selectivity, particularly to avoid side reactions involving the bromomethyl group.

A study on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes demonstrated that a catalyst system of Pd(CF₃COO)₂, PPh₃, and CuI in the presence of Et₃N as a base and DMF as a solvent at 100°C provides the corresponding 2-amino-3-alkynylpyridines in good to excellent yields (72-96%). scirp.org These conditions can be adapted for this compound.

Table 1: Representative Sonogashira Cross-Coupling Reactions of Substituted Bromopyridines

| Bromopyridine Derivative | Terminal Alkyne | Catalyst System | Base/Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N/DMF | 96 | scirp.org |

| 2-Amino-3-bromo-5-methylpyridine | 1-Heptyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N/DMF | 85 | scirp.org |

| 2-Bromo-5-nitropyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N/THF | - | researchgate.net |

Buchwald–Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines from aryl halides. lumenlearning.com This methodology is highly effective for the amination of 2-bromopyridines, including structurally related compounds to this compound. researchgate.netchemspider.com The reaction facilitates the formation of a C-N bond by coupling the bromopyridine with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. lumenlearning.com

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. researchgate.net For the amination of 2-bromopyridines, ligands such as BINAP and dppp (B1165662) have been successfully employed. researchgate.netchemspider.com A practical method for the amination of 2-bromopyridines with volatile amines has been developed using a palladium(II) acetate/1,3-bis(diphenylphosphino)propane (dppp) catalyst system with sodium tert-butoxide as the base in toluene. researchgate.net This approach has been shown to afford secondary and tertiary aminopyridines in yields ranging from 55% to 98%. researchgate.net

Given the presence of the reactive bromomethyl group in this compound, careful optimization of the reaction conditions would be necessary to favor the desired C-N coupling at the C2 position while minimizing nucleophilic substitution at the bromomethyl carbon.

Table 2: Illustrative Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives

| Bromopyridine Derivative | Amine | Catalyst/Ligand | Base/Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromopyridine | Pyrrolidine | Pd(OAc)₂/dppp | NaOtBu/Toluene | 98 | researchgate.net |

| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃/BINAP | NaOtBu/Toluene | 60 | chemspider.com |

| 2-Bromopyridine | Aniline | Pd(OAc)₂/Xantphos | Cs₂CO₃/Toluene | - | researchgate.net |

Stille Cross-Coupling with Organotin Reagents

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org This reaction is well-suited for the functionalization of this compound at the C2 position. The Stille coupling is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are generally stable to air and moisture. wikipedia.orglibretexts.org

The catalytic cycle of the Stille reaction involves the oxidative addition of the bromopyridine to a palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org A range of organostannanes, including aryl-, heteroaryl-, vinyl-, and alkylstannanes, can be used as coupling partners. libretexts.org

For the application of the Stille reaction to this compound, a key consideration is the potential for side reactions. However, the mild reaction conditions typically employed can help to mitigate these issues. The stepwise functionalization of 5,5'-dibromo-2,2'-bipyridine (B102527) via consecutive Stille couplings has been demonstrated, highlighting the utility of this reaction for the selective modification of brominated pyridine systems. nih.gov

Table 3: Examples of Stille Cross-Coupling with Brominated Heterocycles

| Bromo-heterocycle | Organostannane | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Bromo-2,2'-bipyridine | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | Toluene | 95 | nih.gov |

| Aryl Bromide | Vinyltributyltin | Pd(PPh₃)₄ | THF | - | organic-chemistry.org |

| Aryl Bromide | Aryltributyltin | Pd(OAc)₂/Dabco | DMF | - | organic-chemistry.org |

Catalyst Development and Ligand Design for Enhanced Efficiency

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions involving this compound are highly dependent on the catalyst and ligand system employed. The development of new catalysts and ligands is an active area of research aimed at improving reaction rates, expanding substrate scope, and enabling reactions under milder conditions. acs.orgmit.edu

For sterically hindered substrates, such as the 2,3,5-trisubstituted pyridine core of the target molecule, the use of bulky and electron-rich phosphine ligands is often beneficial. mit.edu Ligands like Xantphos, SPhos, RuPhos, and XPhos have been shown to be effective in promoting cross-coupling reactions of challenging substrates. rsc.org The choice of ligand can also influence the regioselectivity of the reaction, which is particularly important for molecules with multiple reactive sites.

In addition to ligand design, the development of palladium precatalysts has simplified the setup of cross-coupling reactions and improved their reproducibility. acs.org These precatalysts are typically air-stable and are readily activated under the reaction conditions to generate the active Pd(0) species. The optimization of the catalyst system, including the choice of palladium source, ligand, base, and solvent, is crucial for achieving high yields and minimizing side reactions in the derivatization of this compound.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is influenced by the electronic and steric effects of the existing substituents. The pyridine nitrogen is strongly deactivating towards EAS and directs incoming electrophiles to the C3 and C5 positions. However, in this case, these positions are already substituted.

The directing effects of the substituents on the pyridine ring are as follows:

-Br (at C2): Halogens are deactivating but ortho, para-directing. In the context of the pyridine ring, this would direct towards C3 and C5.

-CH₃ (at C3): Alkyl groups are activating and ortho, para-directing. This would direct towards C2, C4, and C6.

-CH₂Br (at C5): The bromomethyl group is deactivating due to the electron-withdrawing nature of the bromine atom and directs to the meta positions (C2 and C6).

Considering the combined effects, the C4 and C6 positions are the most likely sites for electrophilic attack. The C4 position is activated by the C3-methyl group and deactivated by the C5-bromomethyl group. The C6 position is activated by the C3-methyl group and deactivated by both the C2-bromo and C5-bromomethyl groups. Therefore, electrophilic substitution is most likely to occur at the C4 position, which is sterically accessible and electronically favored by the activating methyl group.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.commasterorganicchemistry.com For pyridine derivatives, these reactions often require harsh conditions due to the electron-deficient nature of the ring. youtube.com

Radical Reactions and Their Synthetic Utility

The participation of this compound in radical reactions opens avenues for the introduction of a variety of substituents, particularly at positions that are not easily accessible through conventional ionic pathways. Radical-based methods are valued for their tolerance of various functional groups. nih.gov

One of the primary sites for radical reactivity in this molecule is the bromomethyl group. The carbon-bromine bond in the CH₂Br substituent can undergo homolytic cleavage upon initiation by radical initiators (e.g., AIBN) or photochemically to generate a pyridylmethyl radical. This radical intermediate can then participate in a range of synthetic transformations.

Table 2: Potential Radical Reactions and Their Products

| Reaction Type | Reagent/Condition | Intermediate | Expected Product |

| Radical Addition to Alkenes | Alkene, Radical Initiator | Pyridylmethyl Radical | C-C bond formation at the methylene (B1212753) bridge |

| Atom Transfer Radical Polymerization (ATRP) | Monomer, Catalyst | Pyridylmethyl Radical | Polymer with a pyridine-containing end group |

| Reductive Decarboxylation Coupling (Barton-McCombie type) | Thiol, Initiator | Pyridylmethyl Radical | Reduction of bromomethyl to a methyl group |

Furthermore, the pyridine ring itself, especially when activated (e.g., as an N-alkoxypyridinium salt), can act as a trap for alkyl radicals. nih.gov This type of reaction, often referred to as a Minisci-type reaction, typically involves the addition of a nucleophilic carbon-centered radical to an electron-deficient heteroaromatic ring. nih.govnih.gov While direct radical substitution on the brominated pyridine ring of this compound is less straightforward, derivatization to an activated pyridinium (B92312) species could enable such transformations.

The synthetic utility of these radical reactions is significant, allowing for the late-stage functionalization of the pyridine core and the introduction of complex molecular fragments. researchgate.net For example, the generation of a pyridyl radical from a bromo-substituted pyridine can be achieved using photoredox catalysis, enabling its coupling with various olefins. nih.gov This approach provides a powerful tool for constructing carbon-carbon bonds under mild conditions.

Applications As a Core Synthetic Building Block and Chemical Scaffold

Fabrication of Complex Heterocyclic Architectures

The unique structure of 2-Bromo-5-(bromomethyl)-3-methylpyridine, featuring two different reactive centers, establishes it as a premier building block for synthesizing intricate heterocyclic systems. Chemists can exploit the differential reactivity of the aryl bromide and the benzylic-type bromide to forge new carbon-carbon and carbon-heteroatom bonds in a controlled manner.

The 2-bromo group on the pyridine (B92270) ring is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. These reactions are fundamental in modern organic synthesis for creating new C-C bonds. By reacting the 2-bromo position with a suitable organometallic reagent that also contains a reactive site, complex polycyclic structures can be assembled.

Simultaneously, the 5-(bromomethyl) group serves as a potent electrophile, readily undergoing nucleophilic substitution (SN2) reactions. This allows for the annulation of new rings onto the pyridine core. For instance, reaction with a dinucleophile can lead to the formation of a new heterocyclic ring fused to the parent pyridine. The combination of these two reactive sites allows for a modular approach to building complex, multi-ring systems that are of significant interest in materials science and medicinal chemistry.

Table 1: Potential Reactions for Polycycle Construction

| Reactive Site | Reaction Type | Potential Reactant | Resulting Structure |

|---|---|---|---|

| 2-Bromo | Suzuki Coupling | Arylboronic acid | Biaryl system |

| 2-Bromo | Sonogashira Coupling | Terminal alkyne | Aryl-alkyne linkage |

| 5-(Bromomethyl) | Nucleophilic Substitution | Amine, Thiol, Alcohol | Linkage to other heterocycles |

| 5-(Bromomethyl) | Williamson Ether Synthesis | Phenol | Aryl ether linkage |

Pyridine-containing ligands, particularly bipyridines and terpyridines, are cornerstones of coordination chemistry due to their ability to form stable complexes with a vast range of metal ions. This compound is an excellent starting material for these structures.

The synthesis of bipyridines can be achieved through the homocoupling of the 2-bromo position using palladium catalysts or through cross-coupling reactions like the Stille coupling with a stannylated pyridine. mdpi.com For example, 2-bromopyridine (B144113) derivatives are well-established precursors for forming bipyridine and terpyridine ligands. researchgate.net Specifically, 2-Bromo-5-methylpyridine has been directly used as a starting reagent for the synthesis of 5,5′-dimethyl-2,2′-bipyridine and 5-methyl-2,2′:6′,2″-terpyridine. The 5-(bromomethyl) group on the target compound offers a secondary point for modification, allowing these ligands to be tethered to surfaces, polymers, or other molecular entities after the core ligand structure has been assembled. This dual functionality is highly valuable for creating functional materials and sophisticated catalytic systems.

Utilization in the Synthesis of Pharmaceutical Precursors and Intermediates

The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of FDA-approved drugs. nih.govresearchgate.net Its ability to act as a hydrogen bond acceptor and its aromatic nature make it ideal for interacting with biological targets. enpress-publisher.com Compounds like this compound serve as critical intermediates, providing a robust framework that can be elaborated into potential drug candidates. pharmanoble.com

In drug discovery, the goal is often to synthesize a series of related compounds to explore structure-activity relationships (SAR). The orthogonal reactivity of this compound is perfectly suited for this purpose. Medicinal chemists can systematically vary the substituents at two different positions on the pyridine core. For instance, a Suzuki coupling at the 2-position can introduce a range of aryl or heteroaryl groups, while a substitution reaction at the 5-(bromomethyl) position can introduce various polar or nonpolar functionalities. This systematic modification allows researchers to fine-tune the pharmacological properties of the molecule to optimize potency, selectivity, and pharmacokinetic profiles. The pyridine scaffold is a key component in more than 7,000 drug molecules of medicinal importance. nih.gov

High-throughput screening (HTS) is a foundational method in modern drug discovery, requiring large collections of structurally diverse small molecules known as compound libraries. medchemexpress.com The generation of these libraries often relies on combinatorial chemistry, where a core scaffold is decorated with a wide variety of building blocks.

This compound is an ideal scaffold for combinatorial library synthesis. The distinct reactivity of its two bromine sites allows for a two-step, divergent synthesis plan. First, the 2-bromo position can be reacted with a set of, for example, 100 different boronic acids. The resulting 100 intermediates can then each be reacted with a set of 100 different amines or thiols at the 5-(bromomethyl) position. This strategy would rapidly generate a library of 10,000 unique compounds, significantly expanding the chemical space available for screening against various diseases. nih.gov The goal of such libraries is to maximize structural diversity to increase the probability of identifying a "hit" that can be developed into a lead compound. medchemexpress.comnih.gov

Table 2: Example of a Divergent Synthesis Plan for a Compound Library

| Step | Position Reacted | Reaction | Building Blocks (Set A/B) | Number of Products |

|---|---|---|---|---|

| 1 | 2-Bromo | Suzuki Coupling | Set A: Arylboronic acids | Intermediate Products |

| 2 | 5-(Bromomethyl) | Nucleophilic Substitution | Set B: Amines, Thiols | Final Library Compounds |

Applications in Agrochemical and Advanced Material Research

Beyond pharmaceuticals, pyridine derivatives are crucial in the development of modern agrochemicals and advanced functional materials. chemimpex.cominnospk.com The structural features of this compound make it a valuable intermediate in these fields as well.

In agrochemical research, pyridine-based compounds are widely used as herbicides, insecticides, and fungicides. enpress-publisher.comnbinno.com Halogenated pyridine intermediates are particularly important in the synthesis of complex active ingredients. nbinno.comnih.gov The this compound scaffold can be modified to create molecules that target specific biological pathways in weeds or pests. nbinno.com The ability to introduce different chemical groups allows for the optimization of properties such as potency, selectivity, and environmental persistence, leading to more effective and safer crop protection agents. nbinno.com

In the field of advanced materials, the focus is often on creating molecules with specific electronic, optical, or coordination properties. As discussed previously, this compound is a precursor to polydentate ligands like bipyridines and terpyridines. When complexed with transition metals such as ruthenium, iridium, or copper, these ligands form coordination complexes with applications in areas like organic light-emitting diodes (OLEDs), chemical sensors, and photocatalysis. The bromomethyl handle provides a convenient point of attachment for integrating these complexes into larger systems, such as polymers or onto semiconductor surfaces.

Theoretical and Computational Investigations of 2 Bromo 5 Bromomethyl 3 Methylpyridine

Density Functional Theory (DFT) Studies for Molecular Properties

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. Such studies provide fundamental insights into the molecule's behavior. However, specific DFT calculations for 2-Bromo-5-(bromomethyl)-3-methylpyridine are not found in the searched scientific literature.

Optimized Molecular Geometry and Conformational Analysis

This subsection would typically detail the optimized bond lengths, bond angles, and dihedral angles of the molecule as calculated by DFT methods, often using basis sets like B3LYP/6-311++G(d,p). Conformational analysis would explore the molecule's different spatial arrangements and their relative energies. Without specific studies on this compound, this data is unavailable.

Electronic Structure Properties: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. Their energies and the gap between them are crucial for understanding a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. Analysis for this compound would require specific calculations that are not currently published.

Electrostatic Potential Surfaces and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. Different colors on the MEP surface indicate various potentials; for instance, red typically shows electron-rich regions (negative potential), while blue indicates electron-deficient areas (positive potential). This analysis has not been performed for the title compound in the available literature.

Reactivity Indices and Prediction of Reaction Sites

Global reactivity descriptors such as electronegativity, chemical hardness, and softness can be derived from HOMO and LUMO energies to quantify the chemical reactivity of a molecule. Local reactivity descriptors, like the Fukui function, help in predicting the most probable sites for chemical reactions. Specific values and predictions for this compound are absent from the reviewed research.

Quantum Chemical Prediction of Spectroscopic Parameters

Quantum chemical methods, particularly DFT, are frequently employed to predict spectroscopic data, such as vibrational frequencies (FT-IR and Raman). These theoretical calculations are valuable for assigning experimental spectra. While methods for such predictions are well-established, their application to this compound has not been reported.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a key tool for elucidating reaction pathways and determining the structures and energies of transition states. This provides deep insight into the kinetics and thermodynamics of chemical reactions. At present, there are no published computational studies modeling reaction mechanisms involving this compound.

In Silico Approaches for Structure-Reactivity Correlations

The exploration of chemical compounds through computational methods provides invaluable insights into their intrinsic properties and potential reactivity. For this compound, while specific dedicated computational studies are not extensively available in the public domain, a robust understanding of its structure-reactivity correlations can be extrapolated from in silico analyses of structurally analogous pyridine (B92270) derivatives. By employing quantum chemical calculations, particularly Density Functional Theory (DFT), it is possible to elucidate the electronic structure, reactivity descriptors, and thermodynamic properties that govern the chemical behavior of this molecule.

Computational investigations into related brominated pyridine compounds have frequently utilized DFT methods, with the B3LYP functional and basis sets such as 6-311G(d,p) or 6-311++G(d,p), to achieve a reliable balance between computational cost and accuracy. These studies provide a framework for predicting the properties of this compound.

A key aspect of understanding reactivity through computational chemistry is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the chemical stability and reactivity of a molecule. A smaller gap generally implies higher reactivity. For instance, in a study on the related compound 2,6-bis(bromomethyl)pyridine, the HOMO-LUMO gap was calculated to be approximately 5.499 eV, suggesting a relatively stable molecule. derpharmachemica.com It is anticipated that this compound would exhibit a comparable HOMO-LUMO gap, indicative of a stable yet reactive species, with the bromine and bromomethyl substituents influencing the electron distribution and orbital energies.

The molecular electrostatic potential (MEP) surface is another powerful tool for predicting reactivity. The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For pyridine derivatives, the nitrogen atom typically represents a region of negative electrostatic potential, making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the methyl and bromomethyl groups, as well as the regions around the bromine atoms, would exhibit positive electrostatic potential, indicating susceptibility to nucleophilic attack.

Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are crucial for predicting the general reactive nature of a compound. Based on studies of similar molecules, it can be inferred that the presence of two bromine atoms and the pyridine nitrogen would contribute to a significant electrophilic character for this compound.

The following table presents hypothetical yet representative data for this compound, based on computational studies of analogous compounds like 2,6-bis(bromomethyl)pyridine. derpharmachemica.com

Calculated Molecular Properties of a Representative Brominated Pyridine Derivative

| Parameter | Value |

|---|---|

| Total Energy (a.u.) | -5474.0925 |

| Dipole Moment (Debye) | 4.2863 |

| HOMO Energy (eV) | -0.26789 |

| LUMO Energy (eV) | -0.06572 |

| HOMO-LUMO Gap (eV) | 5.499024 |

Spectroscopic and Advanced Structural Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Bromo-5-(bromomethyl)-3-methylpyridine, ¹H and ¹³C NMR would provide unambiguous evidence for its constitution.

¹H NMR Spectroscopy would be expected to show four distinct signals corresponding to the four unique proton environments in the molecule. The chemical shifts are influenced by the electronic environment, with nearby electronegative atoms (like bromine and nitrogen) causing a downfield shift.

The protons of the pyridine (B92270) ring are expected in the aromatic region (typically δ 7.0-9.0 ppm). The H-4 and H-6 protons would appear as distinct signals, likely doublets due to coupling with each other.

The two protons of the bromomethyl group (-CH₂Br) would likely appear as a singlet, shifted downfield (around δ 4.5 ppm) due to the adjacent bromine atom.

The three protons of the methyl group (-CH₃) would also present as a singlet, appearing further upfield (around δ 2.5 ppm).

Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

|---|---|---|---|

| ~8.4 | 1H | d (Doublet) | Pyridine Ring H (H-6) |

| ~7.7 | 1H | d (Doublet) | Pyridine Ring H (H-4) |

| ~4.5 | 2H | s (Singlet) | Bromomethyl (-CH₂Br) |

| ~2.5 | 3H | s (Singlet) | Methyl (-CH₃) |

¹³C NMR Spectroscopy complements the proton data by providing information on the carbon skeleton. The molecule is expected to exhibit seven distinct signals, one for each unique carbon atom.

The five carbons of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm). The carbon atom attached to the bromine (C-2) would be significantly affected.

The bromomethyl carbon (-CH₂Br) would appear in the aliphatic region, typically between δ 30-40 ppm.

The methyl carbon (-CH₃) would be found in the upfield aliphatic region, around δ 15-25 ppm.

2D-NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to further confirm the structure. A COSY spectrum would show correlations between coupled protons (e.g., H-4 and H-6), while an HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the assignments made in the 1D spectra.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision.

For this compound (C₇H₇Br₂N), HRMS would confirm its molecular formula. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Because the molecule contains two bromine atoms, the molecular ion region would display a characteristic triplet pattern:

An M peak (containing two ⁷⁹Br isotopes).

An M+2 peak (containing one ⁷⁹Br and one ⁸¹Br), which would be approximately twice the intensity of the M peak.

An M+4 peak (containing two ⁸¹Br isotopes), with an intensity similar to the M peak.

This 1:2:1 isotopic signature is definitive proof for the presence of two bromine atoms.

Predicted HRMS Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₇H₇Br₂N |

| Calculated Exact Mass (for C₇H₇⁷⁹Br₂N) | 262.8945 Da |

| Isotopic Peaks | M (~262.9), M+2 (~264.9), M+4 (~266.9) |

| Relative Intensity Ratio | ~1:2:1 |

Fragmentation analysis , typically performed using techniques like tandem mass spectrometry (MS/MS), would reveal the molecule's connectivity. Common fragmentation pathways would likely involve the loss of bromine radicals or the bromomethyl group:

Loss of a bromine radical (-Br•): A major fragment would be expected at m/z corresponding to [M-Br]⁺.

Loss of the bromomethyl radical (-CH₂Br•): A fragment corresponding to [M-CH₂Br]⁺ would also be a probable observation.

Cleavage of the C-Br bond in the bromomethyl group: This would lead to the formation of a stable benzyl-type cation.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, identifies the functional groups within a molecule by probing its molecular vibrations. These two methods are often complementary.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

Raman Spectroscopy involves the inelastic scattering of monochromatic light (a laser). It is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information to IR spectroscopy.

Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique (Stronger Signal) |

|---|---|---|---|

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | Raman |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂Br | 2850 - 3000 | IR/Raman |

| C=C, C=N Ring Stretch | Pyridine Ring | 1400 - 1600 | IR/Raman |

| C-H Bend (Aliphatic) | -CH₃, -CH₂Br | 1350 - 1470 | IR |

| C-Br Stretch | Aryl-Br | 1000 - 1100 | IR |

| C-Br Stretch | Alkyl-Br (-CH₂Br) | 500 - 650 | IR/Raman |

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography is the gold standard for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. If a suitable single crystal of this compound could be grown, this technique would provide definitive, high-resolution structural data.

The analysis would yield precise measurements of:

Bond lengths: The exact distances between connected atoms (e.g., C-C, C-N, C-Br).

Bond angles: The angles formed between three connected atoms, defining the geometry of the pyridine ring and its substituents.

Torsional angles: These define the conformation of the bromomethyl group relative to the pyridine ring.

Crystal packing: The arrangement of molecules within the crystal lattice, revealing any intermolecular interactions such as halogen bonding or π-stacking.

Currently, there is no publicly available crystal structure data for this compound in crystallographic databases.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and side products, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for purity analysis of non-volatile compounds. For this compound, a reversed-phase HPLC method would be most suitable.

Stationary Phase: A C18 column, which is non-polar.

Mobile Phase: A polar mixture, typically of water and an organic solvent like acetonitrile or methanol, run in a gradient to ensure good separation.

Detection: A UV detector would be effective, as the pyridine ring contains a chromophore that absorbs UV light. The purity would be determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) can also be used for purity assessment, particularly for thermally stable and volatile compounds. Given the compound's relatively high molecular weight and boiling point, a high-temperature GC method would be necessary.

Column: A capillary column with a non-polar or mid-polarity stationary phase (e.g., polysiloxane-based).

Carrier Gas: An inert gas like helium or nitrogen.

Injector and Oven Temperature: High temperatures would be required to ensure the compound is vaporized without decomposition.

Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for GC-MS analysis, which provides both separation and identification.

These chromatographic methods are crucial not only for final product quality control but also for monitoring the progress of the chemical synthesis and for separating it from potential structural isomers.

Q & A

Q. What strategies mitigate competing elimination pathways during functionalization?

- Methodological Answer : Steric hindrance from the 3-methyl group promotes elimination. Use bulky bases (e.g., DBU instead of K2CO3) or low temperatures (0°C) to favor substitution. Isotopic labeling (<sup>13</sup>C at the bromomethyl group) tracks reaction pathways via <sup>13</sup>C NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.